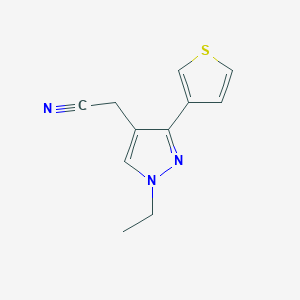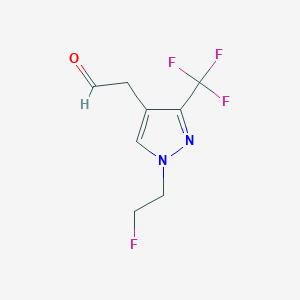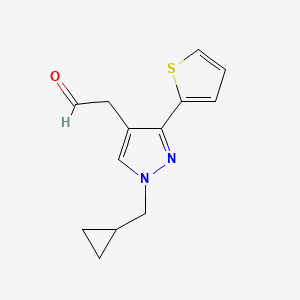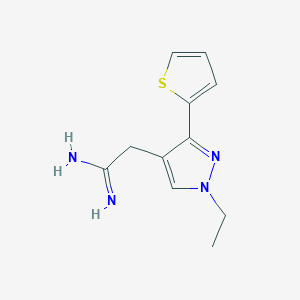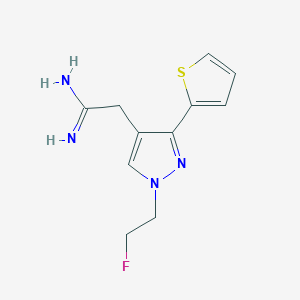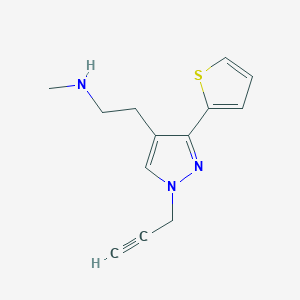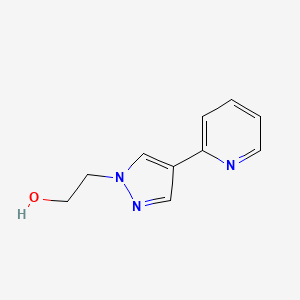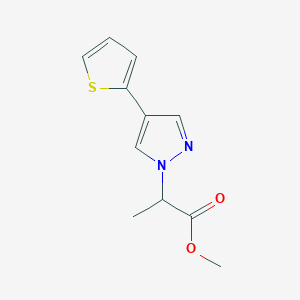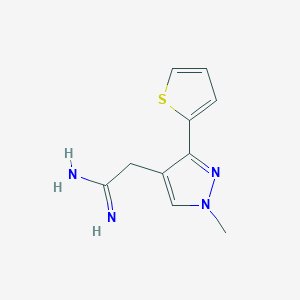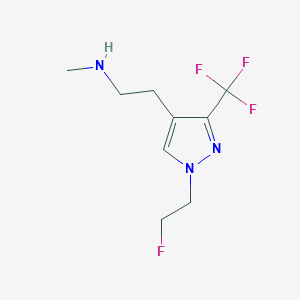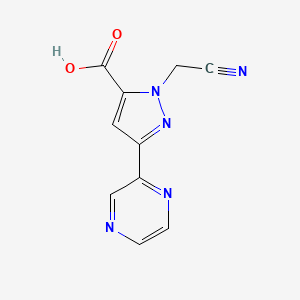
Acide 1-(cyanométhyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylique
Vue d'ensemble
Description
The compound “1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups, including a cyanomethyl group (-CH2CN), a pyrazinyl group (a nitrogen-containing aromatic ring), a pyrazole group (another type of nitrogen-containing ring), and a carboxylic acid group (-COOH) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the various rings and functional groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, and the cyanomethyl group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in water .Applications De Recherche Scientifique
Conception et développement de médicaments
Acide 1-(cyanométhyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylique : est un composé qui peut être utilisé dans la conception et le développement de nouveaux médicaments. Sa structure, qui comprend à la fois un groupe pyrazole et un groupe pyrazinyl, peut interagir avec diverses cibles biologiques. Les groupes fonctionnels cyano et acide carboxylique offrent des sites pour des modifications chimiques supplémentaires, permettant la création d'une bibliothèque diversifiée de dérivés ayant des activités pharmacologiques potentielles .
Thérapie par capture neutronique
Ce composé pourrait servir de précurseur pour les médicaments contenant du bore utilisés en thérapie par capture neutronique (TCN). La TCN est un type de traitement du cancer qui cible les tumeurs avec des composés du bore, qui sont ensuite irradiés avec des neutrons pour produire un rayonnement cytotoxique. La stabilité des esters boriques dans les conditions physiologiques est cruciale pour leur efficacité, et des modifications de la structure de base de ce composé pourraient améliorer sa capacité à transporter le bore .
Recherche pharmacologique
En pharmacologie, la structure de base du composé pourrait être importante pour l'étude des interactions médicament-récepteur. La partie pyrazole est une caractéristique courante dans les molécules ayant diverses activités biologiques, et sa présence dans ce composé suggère une activité potentielle sur un large éventail de cibles biologiques. Cela le rend précieux pour le criblage à haut débit dans la découverte de médicaments .
Études biochimiques
Biochimiquement, le composé peut être utilisé pour étudier les interactions enzyme-substrat, en particulier dans les enzymes qui interagissent avec des substrats pyrazole ou pyrazinyl. Sa structure unique pourrait aider à comprendre la spécificité et l'affinité de liaison de ces enzymes, ce qui est essentiel pour la conception d'inhibiteurs enzymatiques .
Synthèse organique
En synthèse organique, ce composé peut servir de bloc de construction pour la construction de molécules plus complexes. Ses groupes réactifs permettent diverses transformations chimiques, ce qui en fait un réactif polyvalent pour la synthèse de nouveaux composés ayant des applications potentielles en science des matériaux, en catalyse et comme intermédiaires pour d'autres réactions chimiques .
Recherche sur l'administration de médicaments
La structure du composé pourrait être modifiée pour créer des promédicaments ou pour améliorer l'administration de médicaments. Par exemple, l'attachement du composé à des polymères ou des nanoparticules pourrait améliorer la solubilité et la stabilité des agents thérapeutiques, améliorant ainsi leur délivrance vers des tissus ou des cellules spécifiques .
Mécanisme D'action
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has been studied extensively for its potential mechanism of action. 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has been shown to act as a chelating agent, forming a complex with metal ions and other molecules. This complex has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, as well as other enzymes involved in metabolic processes. 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has also been shown to interact with proteins, forming a complex that can inhibit the activity of certain enzymes. In addition, 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has been shown to interact with DNA, forming a complex that can inhibit the expression of certain genes.
Biochemical and Physiological Effects
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has been studied extensively for its potential biochemical and physiological effects. 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, as well as other enzymes involved in metabolic processes. In addition, 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has been shown to interact with proteins, forming a complex that can inhibit the activity of certain enzymes. 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has also been shown to interact with DNA, forming a complex that can inhibit the expression of certain genes. Furthermore, 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has been studied for its potential anti-cancer effects, as well as its potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has several advantages and limitations for lab experiments. One advantage of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is its ability to act as a chelating agent, forming a complex with metal ions and other molecules. This complex can be used to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, as well as other enzymes involved in metabolic processes. In addition, 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid can be used as a catalyst in organic synthesis, as well as a potential inhibitor of certain enzymes. One limitation of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has a wide range of potential future directions. One potential future direction is the development of new methods for synthesizing 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid and other related compounds. In addition, 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid could be further studied for its potential applications in drug synthesis, as well as its potential use as a catalyst in organic synthesis. Furthermore, 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid could be studied for its potential anti-cancer and anti-inflammatory effects, as well as its potential use in the synthesis of polymers materials. Finally, 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid could be studied for its potential ability to inhibit the activity of certain enzymes, as well as its potential ability to interact with DNA and proteins.
Safety and Hazards
Propriétés
IUPAC Name |
2-(cyanomethyl)-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-1-4-15-9(10(16)17)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCDCZRXHRMZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



